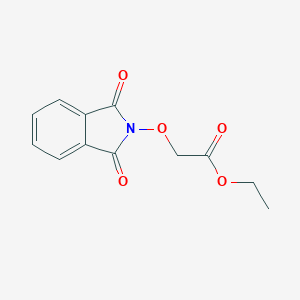

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-essigsäureethylester

Übersicht

Beschreibung

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester is an organic compound belonging to the class of phthalimides. These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety. Phthalimides are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Wissenschaftliche Forschungsanwendungen

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

Target of Action

Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is primarily used as an intermediate in the synthesis of Cefixime Ethyl Ester Sodium Salt . Cefixime is a third-generation cephalosporin antibiotic , which targets bacterial cell wall synthesis .

Mode of Action

As an intermediate in the synthesis of Cefixime, Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate contributes to the overall action of the antibiotic. Cefixime works by binding to penicillin-binding proteins within the bacterial cell wall, inhibiting the synthesis of peptidoglycan, an essential component of the cell wall. This leads to cell lysis and death .

Biochemical Pathways

The compound is involved in the biochemical pathway of Cefixime synthesis . Cefixime, in turn, affects the bacterial cell wall synthesis pathway, leading to bacterial cell death .

Pharmacokinetics

Cefixime is absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The result of the action of Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is the synthesis of Cefixime Ethyl Ester Sodium Salt . This compound is an ester impurity of Cefixime , a potent antibiotic that causes bacterial cell death by inhibiting cell wall synthesis .

Action Environment

The action of Ethyl 2-((1,3-Dioxoisoindolin-2-yl)oxy)acetate is influenced by the conditions in which the chemical reactions for the synthesis of Cefixime take place . Factors such as temperature, pH, and the presence of other reactants can affect the efficiency of the synthesis process .

Biochemische Analyse

Biochemical Properties

As an intermediate in the synthesis of Cefixime, it may interact with enzymes, proteins, and other biomolecules involved in the biosynthesis and metabolism of antibiotics .

Cellular Effects

Given its role in the synthesis of Cefixime, it may influence cell function indirectly through the action of this antibiotic .

Molecular Mechanism

As an intermediate in the synthesis of Cefixime, it may exert its effects at the molecular level through this antibiotic .

Metabolic Pathways

As an intermediate in the synthesis of Cefixime, it may be involved in the metabolic pathways of this antibiotic .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester typically involves the reaction of phthalic anhydride with an appropriate amine to form the phthalimide intermediate. This intermediate is then reacted with ethyl bromoacetate under basic conditions to yield the desired ester. The reaction conditions often include the use of a base such as potassium carbonate or sodium hydroxide, and the reaction is carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for various applications.

Analyse Chemischer Reaktionen

Types of Reactions

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Reduction: The carbonyl groups in the phthalimide moiety can be reduced to form the corresponding alcohols.

Common Reagents and Conditions

Hydrolysis: Typically carried out using aqueous acid or base, such as hydrochloric acid or sodium hydroxide, under reflux conditions.

Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are often conducted in polar aprotic solvents like DMF or DMSO.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

Hydrolysis: Yields (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid.

Substitution: Produces various substituted derivatives depending on the nucleophile used.

Reduction: Forms alcohol derivatives of the phthalimide moiety.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phthalimide: The parent compound, which lacks the acetic acid ethyl ester group.

N-Substituted Phthalimides: Compounds where the nitrogen atom in the phthalimide ring is substituted with various functional groups.

Phthalic Anhydride Derivatives: Compounds derived from phthalic anhydride with different substituents.

Uniqueness

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester is unique due to the presence of both the phthalimide moiety and the acetic acid ethyl ester group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Biologische Aktivität

(1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester, also known as phthalimidooxyacetic acid or 2-((1,3-dioxoisoindolin-2-yl)oxy)acetic acid, is a compound with significant potential in biological applications. Its structure features a phthalimide moiety which is known for various pharmacological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

- Molecular Formula : C10H7NO5

- Molecular Weight : 221.16 g/mol

- CAS Number : 134724-87-1

The compound exhibits biological activity primarily through its interaction with specific molecular targets involved in various cellular processes. Research indicates that it may function as an inhibitor in several biochemical pathways, particularly those related to cancer cell proliferation and apoptosis.

Biological Activity Overview

-

Antitumor Activity :

- Studies have shown that (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester can inhibit the growth of various cancer cell lines. The compound appears to induce apoptosis in these cells through the activation of caspases and modulation of Bcl-2 family proteins.

-

Anti-inflammatory Effects :

- In vitro studies suggest that this compound may reduce inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity could be beneficial in treating chronic inflammatory diseases.

-

Antioxidant Properties :

- The compound has been evaluated for its antioxidant capacity, showing potential to scavenge free radicals and reduce oxidative stress in cellular models.

Case Studies

Several research articles have documented the effects of (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester:

| Study | Objective | Findings |

|---|---|---|

| Zhang et al. (2020) | Evaluate antitumor effects | The compound inhibited proliferation in breast cancer cells by inducing apoptosis via caspase activation. |

| Lee et al. (2021) | Assess anti-inflammatory properties | Demonstrated a significant reduction in IL-6 and TNF-alpha levels in LPS-stimulated macrophages. |

| Kim et al. (2022) | Investigate antioxidant activity | Showed a marked increase in cellular viability under oxidative stress conditions compared to controls. |

Safety and Toxicology

The safety profile of (1,3-Dioxo-1,3-dihydro-isoindol-2-yloxy)-acetic acid ethyl ester has been assessed in preliminary studies. It is classified with GHS hazard statements indicating potential irritant effects on skin and eyes (H315, H319). Further toxicological assessments are necessary to establish safe dosage levels for therapeutic use.

Eigenschaften

IUPAC Name |

ethyl 2-(1,3-dioxoisoindol-2-yl)oxyacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO5/c1-2-17-10(14)7-18-13-11(15)8-5-3-4-6-9(8)12(13)16/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUKRAODYPUHJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CON1C(=O)C2=CC=CC=C2C1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200515 | |

| Record name | Ethyl N-phthalimidoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5251-81-0 | |

| Record name | Ethyl N-phthalimidoxyacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005251810 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-phthalimidoxyacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.